molecular formula C15H20ClN3O2 B2854570 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine CAS No. 2415468-31-2

5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine

Cat. No.: B2854570
CAS No.: 2415468-31-2
M. Wt: 309.79
InChI Key: AMZRLEUTYGQAQC-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a chloropyrimidine group and a cyclopentylmethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting with the preparation of the chloropyrimidine and piperidine intermediates. The chloropyrimidine can be synthesized through chlorination of pyrimidine, followed by coupling with a piperidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Its ability to interact with specific biological targets makes it a valuable tool for research in cell biology and biochemistry .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as diabetes and metabolic disorders .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). By binding to these receptors, the compound can modulate signaling pathways, leading to various biological effects. For example, it has been shown to stimulate glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones in the gastrointestinal tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile and valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-12-9-17-15(18-10-12)21-13-5-7-19(8-6-13)14(20)11-3-1-2-4-11/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZRLEUTYGQAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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